![molecular formula C16H16ClF3N4O B6444394 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2640863-31-4](/img/structure/B6444394.png)
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to a substance’s reactivity, including its acid/base behavior and redox potential .Scientific Research Applications
- PCSK9 Inhibition : PF-06815345 selectively inhibits PCSK9 protein synthesis. By targeting PCSK9, which regulates low-density lipoprotein (LDL) receptor levels, this compound could potentially help manage hypercholesterolemia and reduce cardiovascular risk .
- Prodrug Design : PF-06815345 is a liver-targeted prodrug. It undergoes conversion by liver carboxyesterase (CES1) to its active form. This prodrug strategy enhances bioavailability and tissue specificity, making it valuable for drug development .
- Selective Protein Inhibition : PF-06815345 demonstrates selectivity for PCSK9 synthesis over other proteins (e.g., CDH1, HSD17B11, PCBP2, RPL27, BCAP31). Researchers can explore its mechanism of action and design novel inhibitors based on this scaffold .
- In Vivo Studies : In mice, PF-06815345 shows liver activity at 33.9 μg/mL after oral administration (300 mg/kg). In monkeys, liver activity is 9.0 μg/mL (30 mg/kg). These data provide insights into its pharmacokinetics and potential therapeutic dosages .
- Structure-Activity Relationship (SAR) : Researchers can analyze PF-06815345’s structure to understand how specific modifications affect its activity. SAR studies guide further optimization and lead to more potent derivatives .
- Liver-Targeted Therapies : PF-06815345’s liver specificity makes it suitable for drug delivery strategies. Scientists can explore formulations that enhance its liver uptake and minimize off-target effects .
Cardiovascular Research
Medicinal Chemistry
Chemical Biology
Pharmacology
Chemoinformatics
Drug Delivery
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O/c17-12-8-21-4-1-13(12)25-9-11-2-5-24(6-3-11)15-7-14(16(18,19)20)22-10-23-15/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFUIFNFEIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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